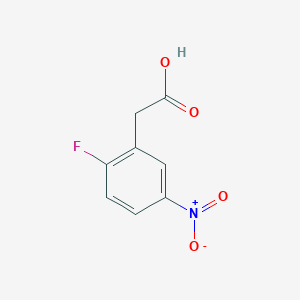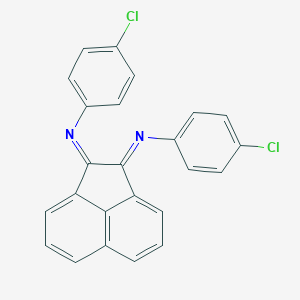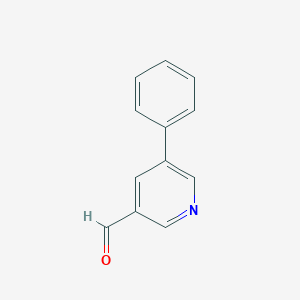
Phenyl hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl hexanoate, also known as Phenyl caproate, is a compound with the molecular formula C12H16O2 . It is an ester, which is a derivative of a carboxylic acid where the hydrogen atom of the hydroxyl group has been replaced by a hydrocarbon group .
Synthesis Analysis
The synthesis of this compound can be achieved through the reaction of acids with alcohols . A study discusses the mechanism of hydrolysis of substituted phenyl hexanoates catalysed by globin in the presence of surfactant .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Phenols, which are related compounds, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical And Chemical Properties Analysis
Esters, including this compound, have different physical properties depending on their melting points. If the melting point of the substance is below room temperature, it will be a liquid - an oil. If the melting point is above room temperature, it will be a solid - a fat .Safety and Hazards
Future Directions
Esters, including Phenyl hexanoate, occur widely in nature and contribute to the odor of flowers and the taste of fruits. Both natural and synthetic esters are used in perfumes and as flavoring agents . Future research could focus on the production and application of this compound in various industries.
properties
CAS RN |
7780-16-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
phenyl hexanoate |
InChI |
InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
SOOXQKVMQBCEGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)


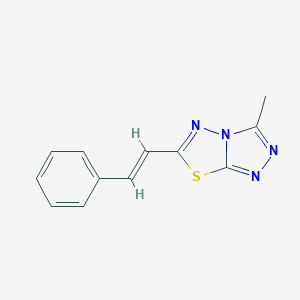
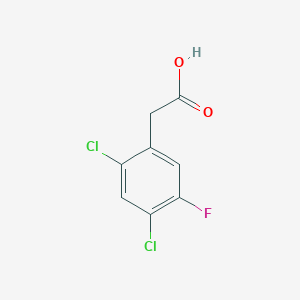
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
![Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-](/img/structure/B184382.png)
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)


![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
